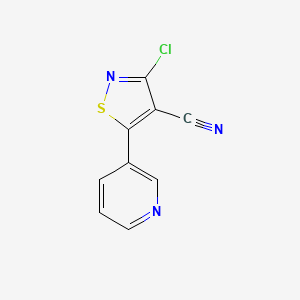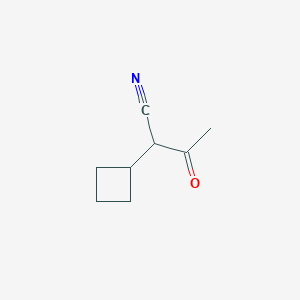
2-Cyclobutyl-3-oxobutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Asymmetric Synthesis of Cyclobutane Derivatives
The asymmetric synthesis of cyclobutane derivatives has been a subject of interest due to their potential applications in various fields. A notable study has demonstrated the first organocatalytic asymmetric synthesis of a spirooxindole skeleton with an incorporated cyclobutane moiety. This synthesis was achieved through H-bond-directing dienamine activation, resulting in spirocyclobutyl oxindoles with four contiguous stereocenters, including a spiro quaternary center. These compounds were obtained with good yields, excellent regioselectivity, and stereocontrol .
Stereoselective Synthesis and Structural Study
In another significant research effort, stereoselective synthesis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids was accomplished. The free amino acid was fully characterized for the first time, and various synthetic methodologies were developed for the preparation of bis(cyclobutane) beta-dipeptides. These molecules exhibited high rigidity due to the presence of strong intramolecular hydrogen bonds and a cis-fused octane structure. NMR structural studies and DFT calculations supported these findings, and the molecules' rigidity was confirmed in both solution and gas phases .
Detection of Cyclobutanones in Irradiated Foods
Cyclobutanones are important markers for the detection of irradiated foods. Research has led to the chemical synthesis of cis- and trans-2-(tetradec-5'-enyl)cyclobutanones, which were used to identify the cis isomer in irradiated meat and fruit. Additionally, 11-(2'-oxocyclobutyl)undecanoic acid was synthesized and used to generate polyclonal antibodies for the development of an enzyme-linked immunosorbent assay. This assay aids in the detection of 2-substituted cyclobutanones in irradiated chicken meat, showcasing the practical applications of cyclobutane derivatives in food safety .
Molecular Structure Analysis of Cyclobutyl Derivatives
The molecular structure of cyclobutyl derivatives has been explored in studies such as the synthesis of 2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]-N-(m-tolyl)acetamide. This compound contains two chiral centers and exhibits a non-flat cyclobutane ring, which is flexed with a significant dihedral angle. The crystal structure of this compound is characterized by N—H⋯O and C—H⋯O hydrogen-bonding interactions, which stabilize the structure .
Solid-State [2 + 2] Cycloaddition Reaction
The solid-state [2 + 2] cycloaddition reaction has been utilized to stereoselectively synthesize cyclobutane derivatives with pyridyl and carboxylic acid functionalities. The orientation of the monomers, which is crucial for obtaining the desired stereoisomers, was controlled by the anions present in the salts. This research highlights the significance of solid-state synthesis for cyclobutane derivatives, as the salts exhibited photoinert behavior in solution .
Safety And Hazards
2-Cyclobutyl-3-oxobutanenitrile is classified as dangerous . It has hazard statements H301, H311, and H331, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and seeking medical attention if swallowed .
Eigenschaften
IUPAC Name |
2-cyclobutyl-3-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(10)8(5-9)7-3-2-4-7/h7-8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJVRCGAKYPGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutyl-3-oxobutanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

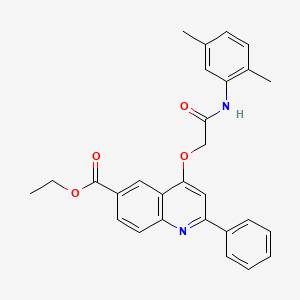
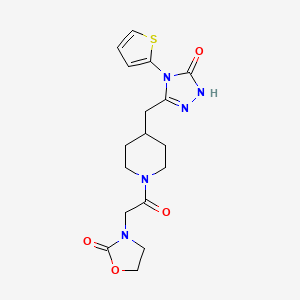
![1-(1,3-Benzodioxol-5-yl)-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea](/img/structure/B3019640.png)
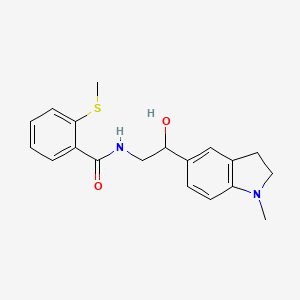
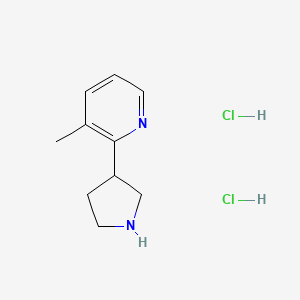
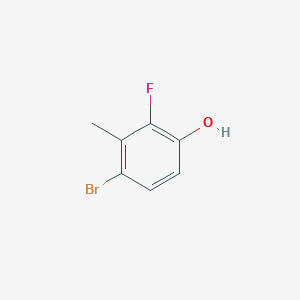
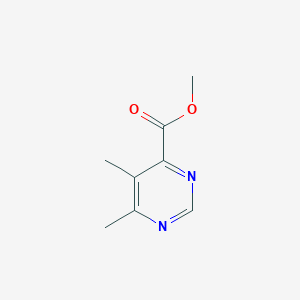
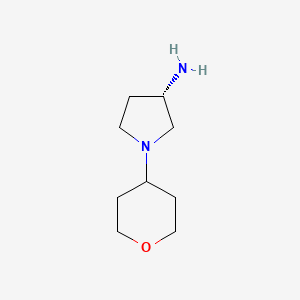
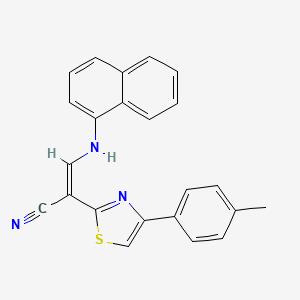
![8-(azepan-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B3019653.png)
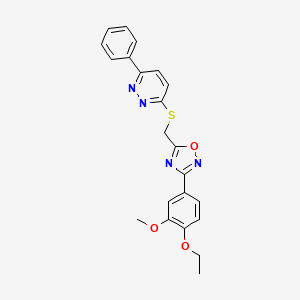
![3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B3019659.png)
